
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₉H₂₀P₂ and a molecular weight of 190.2026 g/mol . This compound is characterized by the presence of two phosphine groups linked by a three-membered ring, making it a member of the diphosphirane family. It is often used as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of chlorodiisopropylphosphine with a suitable base to form the desired diphosphirane . Another method includes the use of dilithiated reagents and chlorophosphines, which allows for the installation of two dialkylphosphino groups .
Industrial Production Methods
Industrial production of diphosphirane, 1,2-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: It can participate in substitution reactions where one or both phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for reduction, halogenated compounds for substitution, and oxidizing agents such as hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted diphosphiranes, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which diphosphirane, 1,2-bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Di-tert-butylphosphine: Another organophosphorus compound with similar steric properties.
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-3,3-dimethyl-: A closely related compound with additional methyl groups.
Uniqueness
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is unique due to its three-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in forming stable metal complexes and enhances its utility in various catalytic applications .
Propiedades
Número CAS |
68969-73-3 |
|---|---|
Fórmula molecular |
C9H20P2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1,2-ditert-butyldiphosphirane |
InChI |
InChI=1S/C9H20P2/c1-8(2,3)10-7-11(10)9(4,5)6/h7H2,1-6H3 |
Clave InChI |
GHTXIEQMFABQMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1CP1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


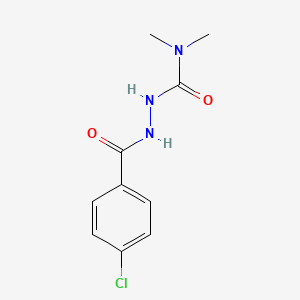
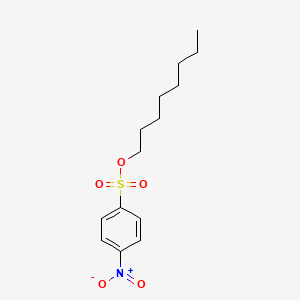
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)

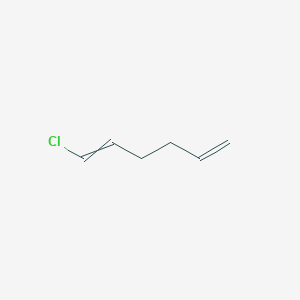
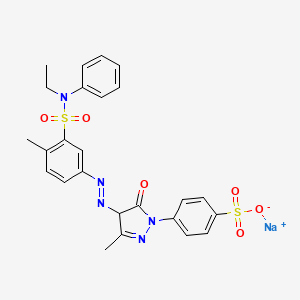
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

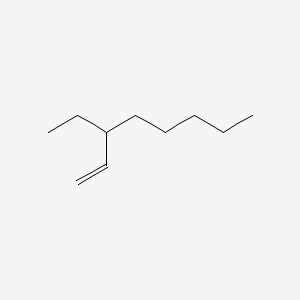
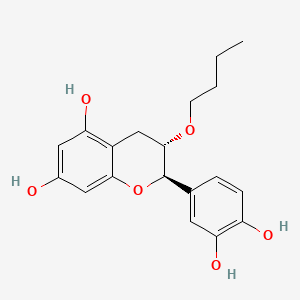
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
